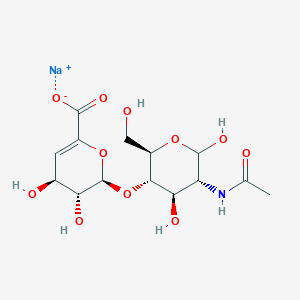

Heparin disaccharide IV-A sodium salt

Description

Contextualization of Heparan Sulfate (B86663)/Heparin in Glycosaminoglycan Biology

Glycosaminoglycans (GAGs) are long, linear polysaccharides composed of repeating disaccharide units, which are fundamental components of the extracellular matrix and cell surfaces in all mammalian tissues. diva-portal.orgnih.govnih.gov These complex carbohydrates are characterized by their high negative charge and structural diversity, which allows them to play crucial roles in a vast array of biological processes. nih.govquicktakes.iofrontiersin.org GAGs are involved in providing structural support to tissues, hydrating cells, and modulating cell signaling pathways that regulate cell growth, proliferation, adhesion, and migration. nih.govquicktakes.ioresearchgate.net

Among the most structurally complex GAGs are heparan sulfate (HS) and heparin (HP). nih.gov Both are composed of repeating disaccharide units of a uronic acid (either D-glucuronic acid or L-iduronic acid) linked to a glucosamine (B1671600) residue. diva-portal.orgnih.gov Their structural heterogeneity arises from variations in the uronic acid epimerization and extensive, variable sulfation patterns on both sugar units. nih.gov Heparan sulfate is ubiquitously expressed on the surface of most cell types and in the extracellular matrix, where it is covalently linked to core proteins to form heparan sulfate proteoglycans (HSPGs). rsc.org In this strategic location, HS interacts with a wide variety of proteins, such as growth factors, cytokines, and enzymes, thereby regulating numerous physiological and pathophysiological events. diva-portal.orgfrontiersin.org Heparin, on the other hand, is primarily synthesized and stored in the granules of mast cells and is distinguished from HS by a significantly higher degree of sulfation. diva-portal.orgnih.gov While structurally similar to HS, heparin is best known for its potent anticoagulant activity, a function mediated by its high-affinity interaction with antithrombin III. nih.gov

The intricate and heterogeneous nature of heparan sulfate and heparin makes their structural analysis challenging. nih.govnih.gov Understanding the specific sequences and sulfation patterns is critical to elucidating their precise structure-function relationships in health and disease. nih.govacs.org

Nature and Derivation of Heparin Disaccharide IV-A Sodium Salt

This compound is a specific, well-defined structural unit derived from heparin or heparan sulfate. It is chemically known as α-ΔUA-[1→4]-GlcNAc, where ΔUA represents 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid and GlcNAc is N-acetyl-D-glucosamine. scbt.com This disaccharide is one of the fundamental, non-sulfated building blocks that constitute the more complex polysaccharide chains of HS. nih.gov

The generation of Heparin Disaccharide IV-A is typically achieved through enzymatic depolymerization of heparan sulfate. scbt.com This process utilizes specific bacterial enzymes known as heparin lyases (or heparinases). nih.gov Specifically, heparinase III is the enzyme that acts on heparan sulfate to produce Heparin Disaccharide IV-A. The enzymatic action of heparin lyases occurs via a β-elimination mechanism, which cleaves the glycosidic bond and simultaneously creates a characteristic C4=C5 double bond in the uronic acid residue at the non-reducing end. nih.gov This unsaturated uronic acid (ΔUA) is a hallmark of disaccharides produced by lyase digestion and provides a useful chromophore for detection by UV spectrophotometry at 232 nm. nih.govresearchgate.net

Below is a data table summarizing the key properties of this compound.

| Property | Data |

|---|---|

| Systematic Name | α-4-deoxy-L-threo-hex-4-enopyranosyluronic acid-[1→4]-N-acetyl-D-glucosamine, sodium salt |

| Abbreviation | ΔUA-GlcNAc |

| CAS Number | 136098-07-2 |

| Molecular Formula | C14H20NO11Na |

| Molecular Weight | 401.30 g/mol |

| Derivation Method | Enzymatic digestion of heparan sulfate with heparinase III |

Role as a Standard and Probe in Glycobiology Investigations

The structural complexity and microheterogeneity of heparin and heparan sulfate necessitate the use of well-characterized standards for their detailed analysis. nih.govnih.gov this compound serves as a critical analytical standard in glycobiology for the compositional analysis of HS and heparin. nih.govacs.org

In research, complex HS and heparin polysaccharides are exhaustively digested into their constituent disaccharides using a cocktail of heparin lyases (I, II, and III). nih.govfrontiersin.org The resulting mixture of disaccharides is then analyzed using powerful analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). nih.govjasco-global.com By comparing the retention times and mass-to-charge ratios of the components in the digested sample to those of pure standards like Heparin Disaccharide IV-A, researchers can identify and accurately quantify each type of disaccharide present. nih.govoup.com

This quantitative disaccharide analysis is essential for:

Characterizing HS/Heparin Structure: Determining the relative abundance of different disaccharides provides a detailed fingerprint of the polysaccharide's composition, which can vary depending on its tissue of origin, developmental stage, or disease state. rsc.orgoup.com

Quality Control: In the manufacturing of pharmaceutical heparin, compositional analysis using these standards is crucial for ensuring the quality, consistency, and safety of the drug. researchgate.net

Biomarker Discovery: Variations in the disaccharide composition of HS in biological fluids like human serum are being investigated as potential biomarkers for various diseases. nih.govacs.org For instance, research has been conducted to develop robust methods for analyzing the 12 main heparin/HS-derived disaccharides from human serum using LC-MS/MS, a process which relies on these standards for validation and quantification. nih.govresearchgate.net

The table below highlights research findings where disaccharide standards, including Heparin Disaccharide IV-A, are employed.

| Research Focus | Analytical Technique | Role of Disaccharide Standards | Reference Finding |

|---|---|---|---|

| Comprehensive compositional analysis of HS from human serum | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Used for identification, quantification, and method validation. | A method was developed for in-depth analysis of 12 heparin/HS-derived disaccharides from small serum samples, showing high recovery and reproducibility. nih.govacs.org |

| Characterization of HS/heparin from various biological sources | Ion-Pairing Reversed-Phase Microflow HPLC-MS (IPRP-Mf-HPLC-MS) | Serve as external standards for creating calibration curves to quantify disaccharide amounts. | Enabled the separation and quantification of multiple disaccharide units from different heparan sulfate samples. nih.gov |

| Analysis of 3-O-sulfated sequences in HS | Enzymatic Digestion followed by HPLC and MS | Used as reference materials to identify rare but biologically critical sulfated structures. | Synthesized 3-O-sulfated disaccharide and tetrasaccharide standards are crucial for characterizing HS compositions related to specific biological functions like anticoagulation. acs.org |

By providing a reliable reference point, Heparin Disaccharide IV-A and other related standards are indispensable tools that enable the scientific community to probe the intricate structures of glycosaminoglycans and unravel their complex roles in biology and medicine. nih.govacs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO11.Na/c1-4(17)15-8-10(20)11(7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22;/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,7+,8+,9+,10+,11+,13?,14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYRBENAXAIUCK-TWHLZWKQSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20NNaO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Depolymerization Mechanisms and Disaccharide Generation

Heparin and Heparan Sulfate (B86663) as Polymeric Precursors

Heparin and heparan sulfate are complex, linear polysaccharides belonging to the glycosaminoglycan (GAG) family. nih.gov They are found on the cell surface and in the extracellular matrix of virtually all animal tissues, where they are attached to core proteins to form proteoglycans. nih.govwikipedia.orgdiva-portal.org These molecules play crucial roles in a variety of biological processes, including blood coagulation, cell signaling, and inflammation. nih.govnih.gov

The fundamental structure of both heparin and heparan sulfate is a repeating disaccharide unit composed of a uronic acid (either D-glucuronic acid (GlcA) or its C5 epimer, L-iduronic acid (IdoA)) linked to a glucosamine (B1671600) (GlcN) residue. nih.govdiva-portal.org These units are joined by α1→4 glycosidic linkages. nih.gov The structural diversity of these molecules arises from variations in the uronic acid epimerization and extensive, yet variable, sulfation patterns at different positions on the sugar rings. nih.govresearchgate.net

While structurally similar, heparin and heparan sulfate have distinct characteristics. Heparin is found exclusively within the storage granules of mast cells and is more highly sulfated than heparan sulfate. diva-portal.orgumc.br L-iduronic acid is the predominant uronic acid in heparin, whereas D-glucuronic acid is more common in heparan sulfate. nih.gov Heparin disaccharide IV-A is specifically produced from heparan sulfate by digestion with heparinase III. asnailtech.com

| Feature | Heparin | Heparan Sulfate |

| Location | Mast cell granules diva-portal.orgumc.br | Ubiquitous on cell surfaces and extracellular matrix wikipedia.orgumc.br |

| Primary Uronic Acid | L-iduronic acid (IdoA) nih.gov | D-glucuronic acid (GlcA) nih.gov |

| Sulfation Level | High (average ~2.7 sulfate groups per disaccharide) nih.govrsc.org | Lower than heparin (≥1 sulfate group per disaccharide) nih.gov |

| Repeating Disaccharide | Primarily -IdoA(2S)-GlcNS(6S)- | Primarily -GlcA-GlcNAc- wikipedia.org |

Bacterial Heparin Lyases and Their Specificities

Bacterial heparin lyases, also known as heparinases, are enzymes that cleave heparin and heparan sulfate chains. nih.gov These enzymes are polysaccharide lyases (PLs) that break the glycosidic bonds via a β-elimination mechanism, which contrasts with the hydrolytic cleavage employed by mammalian enzymes. nih.govnih.gov There are three main types of bacterial heparinases, designated Heparinase I, II, and III, each with distinct substrate specificities. nih.govnih.gov

Heparinase I (EC 4.2.2.7) primarily cleaves highly sulfated regions of heparin and heparan sulfate, specifically at linkages containing a 2-O-sulfated iduronic acid. nih.govnih.gov

Heparinase II (no EC number) exhibits broader specificity, cleaving at linkages with both sulfated and non-sulfated uronic acids. nih.govnih.gov

Heparinase III (EC 4.2.2.8), also known as heparitinase, shows restricted specificity, cleaving at linkages containing a non-sulfated glucuronic acid. nih.govnih.gov

Heparin disaccharide IV-A sodium salt (α-ΔUA-[1→4]-GlcNAc) is a direct and characteristic product of the enzymatic digestion of heparan sulfate by Heparinase III. asnailtech.com The specificity of Heparinase III is key to its production. This enzyme targets the glycosidic bond between an N-acetylated glucosamine (GlcNAc) and a non-sulfated glucuronic acid (GlcA). nih.gov It cleaves the α-1,4 linkage between these residues, which are common in the less sulfated domains typical of heparan sulfate. nih.gov The enzyme is generally not active towards the highly sulfated, iduronic acid-rich regions that characterize heparin.

The precise action of Heparinase III on heparan sulfate results in the generation of disaccharide units, with Heparin disaccharide IV-A being a principal product. asnailtech.com This specificity makes Heparinase III an essential tool for both the production of this specific disaccharide and for the structural analysis of heparan sulfate. nih.govnih.gov

| Enzyme | EC Number | Primary Cleavage Site | Typical Substrate |

| Heparinase I | 4.2.2.7 wikipedia.org | -GlcNS(6S)-IdoA(2S)- | Highly sulfated heparin nih.gov |

| Heparinase II | N/A | Broad specificity | Heparin and Heparan Sulfate nih.gov |

| Heparinase III | 4.2.2.8 wikipedia.org | -GlcNAc-GlcA- | Less sulfated Heparan Sulfate nih.gov |

Bacterial heparin lyases cleave the glycosidic linkage between a hexosamine and a uronic acid through a β-elimination reaction. nih.govnih.gov This enzymatic mechanism involves the abstraction of the proton from the C5 position of the uronic acid residue (GlcA or IdoA) by a general base in the enzyme's active site. nih.gov This proton abstraction leads to the formation of a transient carbanion intermediate. nih.gov

Subsequently, the electrons rearrange, leading to the cleavage of the C4-O glycosidic bond. nih.gov A general acid in the active site then donates a proton to the oxygen of the leaving glucosamine, reconstituting its terminal hydroxyl group. nih.gov This concerted process breaks the polysaccharide chain and simultaneously introduces a double bond between the C4 and C5 positions of the uronic acid residue at the newly formed non-reducing end. nih.govneb.com

A defining characteristic of the β-elimination mechanism employed by heparin lyases is the modification of the uronic acid at the cleavage site. The process results in the formation of a 4,5-unsaturated uronic acid residue (ΔUA) at the non-reducing end of the newly generated oligosaccharide product. nih.govnih.gov This unsaturated bond creates a chromophore that absorbs ultraviolet light at a wavelength of 232 nm, a property that is widely used to detect and quantify the products of heparinase digestion. neb.comneb.com

In the case of Heparin disaccharide IV-A, the action of Heparinase III on the heparan sulfate chain generates a disaccharide composed of this ΔUA linked to an N-acetylglucosamine (GlcNAc) residue. The full chemical name for this product reflects this unique structure: 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid-(1→4)-N-acetyl-D-glucosamine. The presence of this unsaturated residue is a hallmark of products generated by bacterial polysaccharide lyases and is fundamental to their identification. acs.orgnih.gov

Advanced Analytical Methodologies for Disaccharide Characterization and Quantification

Mass Spectrometry-Based Profiling Techniques

Mass spectrometry (MS) and its hyphenation with liquid chromatography (LC-MS) have become indispensable tools for the sensitive analysis of heparin and heparan sulfate (B86663) (HS) disaccharides. nih.gov These methods provide detailed structural information and enable accurate quantification, which is critical for elucidating the roles of these biomolecules in various biological processes. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Compositional Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like heparin disaccharides. In negative-ion mode, ESI-MS allows for the detection and mass confirmation of individual disaccharides, providing a direct measurement of their elemental composition. nih.gov For instance, the compositional analysis of a mixture of eight common, nonisomeric HS- and heparin-derived disaccharides can be achieved from a single full-scan MS¹ spectrum. acs.org

The analysis of Heparin disaccharide IV-A (an unsulfated disaccharide, ΔUA-GlcNAc) using ESI-MS typically shows a molecular ion [M – H]⁻ at a mass-to-charge ratio (m/z) of 378.1. nih.gov This technique is highly sensitive, with nano-electrospray ionization mass spectrometry (nESI-MS) capable of analyzing samples at concentrations as low as 50 nM, consuming only picomoles or femtomoles of material per analysis. oup.com

Table 1: ESI-MS Data for Common Heparin/HS Disaccharides

| Disaccharide Abbreviation | Structure | Mass (Da) | Observed m/z [M-H]⁻ |

|---|---|---|---|

| IV-A (0S) | ΔUA-GlcNAc | 379.3 | 378.1 |

| I-S (TriS) | ΔUA(2S)-GlcNS(6S) | 578.5 | 575.9 |

| II-A (2S6S) | ΔUA(2S)-GlcNAc(6S) | 540.4 | 538.0 |

| II-S (NS2S) | ΔUA(2S)-GlcNS | 498.4 | 496.0 |

| III-A (6S) | ΔUA-GlcNAc(6S) | 460.4 | 458.1 |

| III-S (NS6S) | ΔUA-GlcNS(6S) | 498.4 | 496.0 |

| IV-S (NS) | ΔUA-GlcNS | 418.4 | 416.1 |

| V-A (2S) | ΔUA(2S)-GlcNAc | 460.4 | 458.1 |

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation and Structural Elucidation

While ESI-MS is excellent for compositional analysis, it cannot distinguish between isomers (molecules with the same mass but different structures). Tandem mass spectrometry (MS/MS or MSⁿ) is employed for this purpose. acs.org By isolating a specific parent ion and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns are generated that serve as fingerprints for specific isomers. nih.gov

This technique is crucial for differentiating structurally similar disaccharides, such as the monosulfated isomers ΔUA-GlcNAc(6S) (6S) and ΔUA(2S)-GlcNAc (2S). nih.gov The fragmentation of heparin disaccharides in negative ESI-MS/MS involves both glycosidic (cleavage of the bond between the sugar units, yielding B and Y ions) and cross-ring cleavages (yielding A and X ions). nih.gov These diagnostic product ions allow for the unambiguous identification and relative quantification of each isomer within a complex mixture. acs.orgnih.gov Isotopic labeling studies have been used to delineate the precise mechanisms of dissociation, further solidifying the utility of MS/MS for detailed structural elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Disaccharide Analysis

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the comprehensive analysis of heparin disaccharides from biological samples. nih.gov LC separates the complex mixture of disaccharides prior to their introduction into the mass spectrometer, reducing ion suppression and allowing for more accurate quantification.

Several LC methods have been successfully coupled with MS, including:

Ion-Pairing Reversed-Phase (IPRP) HPLC: This technique uses an ion-pairing agent to retain the highly anionic disaccharides on a C18 reversed-phase column. nih.gov It offers excellent separation and can be directly coupled to ESI-MS for detection and quantification, often using isotopically labeled disaccharides as internal standards for improved accuracy. nih.gov

Hydrophilic Interaction Chromatography (HILIC): HILIC is another effective method for separating these polar compounds and has been applied to the analysis of oligosaccharide fragments from low molecular weight heparins. acs.org

LC-MS/MS methods are prized for their high sensitivity, selectivity, and accuracy, making them a cornerstone of modern glycosaminoglycan analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) Approaches

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of heparin disaccharides. The choice of detection method is critical and is typically based on the specific properties of the disaccharides being analyzed.

Ultraviolet (UV) Absorbance Detection for Unsaturated Disaccharides

The enzymatic digestion of heparin and heparan sulfate by heparin lyases proceeds via an eliminative mechanism. This reaction creates a double bond between carbons 4 and 5 of the uronic acid residue at the non-reducing end of the resulting disaccharides. nih.goviduron.co.uk This Δ4,5-unsaturated uronic acid (ΔUA) possesses a chromophore that strongly absorbs ultraviolet (UV) light at a wavelength of 232 nm. nih.goviduron.co.uk

High-Sensitivity Fluorescence Detection (e.g., BODIPY-labeling) for Trace Analysis

For applications requiring higher sensitivity, such as analyzing minute amounts of material from cell cultures or small tissue samples, fluorescence-based detection is employed. nih.gov This involves derivatizing the disaccharides by attaching a fluorescent tag to their reducing end.

One of the most sensitive fluorophores used for this purpose is 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) hydrazide. nih.govspringernature.com The labeling protocol is followed by HPLC separation and detection using a fluorescence detector. This approach dramatically lowers the limit of detection from the microgram scale (with UV) to the nanogram scale, with detection limits in the low femtomole (10⁻¹⁵ mol) range. nih.govspringernature.com

Further enhancements using ion-paired reversed-phase HPLC coupled with laser-induced fluorescence (LIF) detection of BODIPY-labeled disaccharides have pushed the sensitivity to unprecedented levels, enabling detection in the zeptomolar (10⁻²¹ mol) range. nih.gov This ultra-high sensitivity allows for the detailed compositional analysis of HS from extremely limited biological samples. nih.gov

Table 2: Comparison of HPLC Detection Methods for Heparin Disaccharides

| Method | Principle | Sample Requirement | Limit of Detection | Reference |

|---|---|---|---|---|

| UV Absorbance | Detection of native Δ4,5-unsaturated uronic acid chromophore at 232 nm. | Microgram (µg) quantities | ~10-20 picomoles | researchgate.netnih.gov |

| Fluorescence (BODIPY) | Detection of a fluorescent tag (BODIPY) attached to the disaccharide. | Nanogram (ng) quantities | Low femtomole (10⁻¹⁵ mol) | nih.govspringernature.com |

| Fluorescence (BODIPY-LIF) | Laser-induced fluorescence detection of BODIPY-labeled disaccharides. | Sub-nanogram quantities | Zeptomole (10⁻²¹ mol) | nih.gov |

Ion-Pairing Reversed-Phase Microflow HPLC (IPRP-Mf-HPLC) for Disaccharide Separation

Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography (IPRP-Mf-HPLC) has emerged as a powerful and increasingly popular technique for the high-resolution separation of highly polar and charged molecules like heparin-derived disaccharides. nih.govnih.gov This method is particularly advantageous over traditional ion-exchange or size-exclusion chromatography due to its superior resolution and sensitivity, especially when coupled with mass spectrometry (MS). nih.govresearchgate.net

The fundamental principle involves the use of a lipophilic ion-pairing reagent in the mobile phase, which forms a neutral complex with the negatively charged sulfate and carboxyl groups of the disaccharides. nih.gov Reagents such as tributylamine (B1682462) (TrBA) or hexylamine (B90201) are commonly used. nih.govacs.org This neutralization of charge allows the analytes to be retained and separated on a hydrophobic reversed-phase column, such as a C18 column. nih.govacs.org

The separation is typically achieved using a gradient elution, where the concentration of an organic solvent like acetonitrile (B52724) is gradually increased. nih.govnih.gov This process allows for the differential elution of disaccharides based on the number and position of their sulfate groups. Generally, disaccharides with fewer sulfate groups elute earlier from the column. Heparin disaccharide IV-A (ΔUA-GlcNAc), being a non-sulfated disaccharide, is among the first to elute. The precise control offered by microflow HPLC (typically at flow rates around 10 µL/min) enhances ionization efficiency when coupled to an electrospray ionization (ESI) source, leading to high sensitivity. nih.gov

| Elution Order | Disaccharide Name | Abbreviation |

| 1 | Unsaturated N-acetylglucosamine uronic acid | ΔUA-GlcNAc (IV-A) |

| 2 | Unsaturated 2-O-sulfo-uronic acid N-acetylglucosamine | ΔUA(2S)-GlcNAc (II-A) |

| 3 | Unsaturated N-acetylglucosamine-6-O-sulfate uronic acid | ΔUA-GlcNAc(6S) (III-A) |

| 4 | Unsaturated N-sulfoglucosamine uronic acid | ΔUA-GlcNS (I-A) |

| 5 | Unsaturated 2-O-sulfo-uronic acid N-acetylglucosamine-6-O-sulfate | ΔUA(2S)-GlcNAc(6S) (IV-S) |

| 6 | Unsaturated 2-O-sulfo-uronic acid N-sulfoglucosamine | ΔUA(2S)-GlcNS (II-S) |

| 7 | Unsaturated N-sulfoglucosamine-6-O-sulfate uronic acid | ΔUA-GlcNS(6S) (I-S) |

| 8 | Unsaturated 2-O-sulfo-uronic acid N-sulfoglucosamine-6-O-sulfate | ΔUA(2S)-GlcNS(6S) (Tri-S) |

This table represents a typical elution order based on increasing sulfation. The exact retention times can vary based on specific chromatographic conditions such as column type, gradient, and ion-pairing reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of heparin disaccharides at an atomic level. frontiersin.org Unlike methods that rely on enzymatic digestion and chromatographic separation, NMR can analyze the intact molecule, providing detailed information about its three-dimensional structure in solution. oup.com

One-dimensional (1D) ¹H NMR is highly sensitive to minor structural variations and is frequently used for initial characterization. oup.comnih.gov The chemical shifts of anomeric protons (H1) and other specific protons within the sugar rings are diagnostic for the type of monosaccharide unit, the nature of the glycosidic linkage, and the presence and location of sulfate groups. oup.com For Heparin disaccharide IV-A (ΔUA-GlcNAc), the signals from the N-acetyl group protons and the protons on the unsaturated uronic acid (ΔUA) ring are characteristic features in the ¹H NMR spectrum. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for complete signal assignment. researchgate.net HSQC experiments correlate protons with their directly attached carbons (¹³C), resolving the severe signal overlap often present in 1D spectra and allowing for the assignment of both ¹H and ¹³C chemical shifts. frontiersin.orgresearchgate.net These assignments are crucial for confirming the identity of the disaccharide.

Furthermore, NMR provides unique insights into the conformation of the molecule. By measuring scalar coupling constants (J-couplings), dihedral angles between protons can be calculated, which helps define the chair or boat conformation of the pyranose rings. mdpi.com Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, providing information about the orientation of the monosaccharide units relative to each other across the glycosidic linkage. mdpi.com This information is vital for understanding how these molecules interact with proteins.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| ΔUA Ring | ||

| H1' / C1' | ~5.8 | ~105.5 |

| H2' / C2' | ~4.6 | ~70.1 |

| H3' / C3' | ~4.8 | ~78.2 |

| H4' / C4' | ~5.9 | ~110.0 |

| C5' | - | ~145.2 |

| GlcNAc Ring | ||

| H1 / C1 | ~4.7 (α), ~5.2 (β) | ~95.1 (α), ~90.8 (β) |

| H2 / C2 | ~3.8 | ~55.4 |

| H3 / C3 | ~3.7 | ~73.5 |

| H4 / C4 | ~3.6 | ~79.8 |

| H5 / C5 | ~3.9 | ~75.0 |

| H6 / C6 | ~3.8, ~3.9 | ~61.2 |

| N-Acetyl Group | ||

| CH₃ | ~2.05 | ~22.8 |

Note: Chemical shifts are approximate and can vary depending on the solvent (typically D₂O), pH, temperature, and instrument frequency. The presence of α and β anomers at the reducing end of the GlcNAc residue leads to two sets of signals for that ring. oup.com

Development and Application of Standardized Disaccharide Libraries for Analytical Validation

The development and use of standardized libraries of well-characterized heparin disaccharides are critical for the validation and routine application of analytical methods like HPLC and MS. nih.gov These libraries serve as reference materials, enabling accurate identification and, crucially, quantification of disaccharides in complex biological samples. nih.gov

A significant advancement in this area is the creation of isotopically labeled disaccharide standards. nih.govnih.gov Typically, disaccharides are synthesized to incorporate stable isotopes such as ¹³C and ¹⁵N. nih.gov These labeled compounds are chemically and chromatographically identical to their unlabeled counterparts but are distinguishable by mass spectrometry due to their higher mass. nih.gov

When used as internal standards in quantitative LC-MS analysis, these isotopically labeled calibrants are spiked into a sample at a known concentration. nih.gov Because the labeled standard co-elutes with the native analyte and experiences identical ionization effects in the MS source, it provides a highly accurate way to correct for variations in sample preparation, injection volume, and instrument response. nih.govnih.gov This approach allows for the precise quantification of each individual disaccharide in a mixture, a task that is challenging with other methods due to the different ionization efficiencies of variously sulfated disaccharides. nih.gov

A comprehensive library of standards is essential to cover the structural diversity of heparin and heparan sulfate. Such a library typically includes the eight most common disaccharides generated by enzymatic digestion.

| Standard No. | Disaccharide Abbreviation | Full Name |

| 1 | ΔUA-GlcNAc (IV-A) | 2-acetamido-2-deoxy-4-O-(4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid)-D-glucose |

| 2 | ΔUA-GlcNS (I-A) | 4-O-(4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid)-2-deoxy-2-sulfamino-D-glucose |

| 3 | ΔUA-GlcNAc(6S) (III-A) | 2-acetamido-2-deoxy-6-O-sulfo-4-O-(4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid)-D-glucose |

| 4 | ΔUA(2S)-GlcNAc (II-A) | 2-acetamido-2-deoxy-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranosyluronic acid)-D-glucose |

| 5 | ΔUA-GlcNS(6S) (I-S) | 2-deoxy-2-sulfamino-6-O-sulfo-4-O-(4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid)-D-glucose |

| 6 | ΔUA(2S)-GlcNS (II-S) | 2-deoxy-2-sulfamino-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranosyluronic acid)-D-glucose |

| 7 | ΔUA(2S)-GlcNAc(6S) (IV-S) | 2-acetamido-2-deoxy-6-O-sulfo-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranosyluronic acid)-D-glucose |

| 8 | ΔUA(2S)-GlcNS(6S) (Tri-S) | 2-deoxy-2-sulfamino-6-O-sulfo-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranosyluronic acid)-D-glucose |

The availability of these standardized libraries underpins the robustness and reproducibility of quantitative analyses, facilitating the comparison of data across different laboratories and studies. nih.gov

Synthetic Strategies and Engineered Oligosaccharide Assembly

Chemoenzymatic Synthesis of Heparan Sulfate (B86663) and Heparin Oligosaccharides

Chemoenzymatic synthesis has emerged as a powerful and efficient alternative to purely chemical methods for producing heparin and heparan sulfate oligosaccharides. This approach leverages the high specificity of enzymes to achieve desired structures with fewer steps and higher yields.

Heparin disaccharide IV-A sodium salt (ΔUA-GlcNAc) is a direct product of the enzymatic degradation of heparan sulfate by heparinase III (EC 4.2.2.8). nih.gov This enzyme, a polysaccharide lyase, specifically cleaves the glycosidic bond between a hexosamine and a glucuronic acid residue via a β-elimination mechanism. nih.govnih.gov This reaction results in the formation of a characteristic C4-C5 double bond at the non-reducing end of the uronic acid, creating the unsaturated ΔUA moiety. nih.gov

The substrate specificity of heparinase III is crucial for the production of Heparin disaccharide IV-A. It preferentially acts on linkages in the less sulfated regions of heparan sulfate, specifically cleaving the α(1→4) glycosidic bond between N-acetyl-D-glucosamine (GlcNAc) or N-sulfo-D-glucosamine (GlcNS) and D-glucuronic acid (GlcA). nih.gov The enzymatic reaction mechanism involves key amino acid residues in the active site, such as Asn260, His464, and Tyr314 in Bacteroides thetaiotaomicron heparinase III, which facilitate the abstraction of a proton from C5 and the subsequent cleavage of the glycosidic bond. researchgate.net

Table 1: Key Enzymes in the Chemoenzymatic Production of Heparin Disaccharide IV-A

| Enzyme | EC Number | Source Organism (Example) | Substrate Linkage | Product |

| Heparinase III | 4.2.2.8 | Flavobacterium heparinum | -GlcNAc(±6S)-α(1→4)-GlcA- | ΔUA-GlcNAc |

Chemical Synthesis of Heparin Disaccharide Building Blocks

The purely chemical synthesis of heparin disaccharides, including the saturated precursor to disaccharide IV-A (GlcNAc-α(1→4)-GlcA), is a formidable task that requires a sophisticated protecting group strategy to achieve the desired stereochemistry and regioselectivity.

The synthesis typically involves the coupling of a suitably protected glucosamine (B1671600) donor with a glucuronic acid acceptor. A key challenge is the stereoselective formation of the α(1→4) glycosidic linkage. To achieve this, non-participating protecting groups, such as an azide (B81097) (N₃), are often used at the C-2 position of the glucosamine donor to favor the formation of the α-anomer. nih.gov

A variety of protecting groups are employed to mask the hydroxyl and carboxyl groups of the monosaccharide building blocks. These groups must be orthogonal, meaning they can be selectively removed without affecting other protecting groups. This allows for the stepwise modification of the disaccharide.

Table 2: Common Protecting Groups in Heparin Disaccharide Synthesis

| Functional Group | Protecting Group | Abbreviation |

| Hydroxyl (permanent) | Benzyl (B1604629) | Bn |

| Hydroxyl (temporary) | Benzoyl | Bz |

| Hydroxyl (temporary) | Levulinoyl | Lev |

| Hydroxyl (temporary) | Fluorenylmethyloxycarbonyl | Fmoc |

| Amino | Azide | N₃ |

| Amino | Phthalimido | Phth |

| Carboxyl | Methyl ester | OMe |

The synthesis of a GlcNAc-GlcA disaccharide building block can be achieved through the glycosylation of a glucuronic acid acceptor with a glucosamine donor, followed by a series of deprotection and modification steps. For instance, a glucuronic acid acceptor protected with benzyl ethers and a methyl ester can be coupled with a glucosamine donor carrying an azide at C-2 and temporary protecting groups on the hydroxyls. nih.gov Following glycosylation, the temporary protecting groups can be removed to allow for further modifications or final deprotection.

Divergent Synthetic Approaches for Heparan Sulfate-Based Disaccharide Libraries

Divergent synthesis is a powerful strategy for efficiently generating a library of structurally diverse compounds from a common intermediate. This approach has been successfully applied to the synthesis of the 48 theoretically possible heparan sulfate-based disaccharides. nih.govnycu.edu.twacs.org

This strategy begins with the synthesis of one or two orthogonally protected disaccharide precursors. These precursors are designed to allow for the selective removal of protecting groups at different positions, enabling the introduction of sulfate groups or other modifications in a controlled manner.

For the synthesis of a library that includes the non-sulfated Heparin disaccharide IV-A, the precursor would be subjected to a final global deprotection step without any intermediate sulfation reactions. The general process involves a series of selective deprotection and functional group manipulation steps. For example, a precursor with benzyl ethers as permanent protecting groups and various temporary ester protecting groups on the hydroxyls can be selectively deprotected at specific positions. nih.gov These positions can then be left as free hydroxyls to generate the non-sulfated disaccharide, or they can be sulfated to produce other members of the library.

The use of a divergent approach significantly reduces the number of synthetic steps required to produce a large variety of disaccharides compared to a linear synthesis approach for each individual compound. nih.govnycu.edu.twacs.org This has been instrumental in creating libraries for screening against biological targets to elucidate structure-activity relationships.

Regioselective Sulfation and Other Targeted Chemical Modifications of Heparin Derivatives

While this compound is a non-sulfated molecule, the principles of regioselective sulfation are fundamental to the synthesis of the broader family of heparin and heparan sulfate oligosaccharides. Understanding these principles is key to designing synthetic routes that can selectively yield either sulfated or non-sulfated products.

Regioselective sulfation is achieved through the strategic use of orthogonal protecting groups. Hydroxyl groups that are intended to remain unsulfated are masked with permanent protecting groups, such as benzyl ethers, which are stable to the conditions of sulfation and are typically removed in the final deprotection step. nih.gov Hydroxyl groups that are targeted for sulfation are protected with temporary groups, such as benzoyl or acetyl esters, which can be selectively removed to expose the free hydroxyl for the sulfation reaction. nih.gov

The sulfation reaction itself is typically carried out using a sulfur trioxide-amine complex, such as SO₃·pyridine (B92270) or SO₃·trimethylamine, in a suitable solvent like pyridine or DMF. nih.gov The choice of sulfating agent and reaction conditions can influence the efficiency and selectivity of the reaction.

In the context of synthesizing Heparin disaccharide IV-A, the protecting group strategy would be designed to ensure that all hydroxyl groups are protected with permanent groups or are deprotected under conditions where no sulfation is performed. This highlights that the absence of sulfation in the final product is a result of a deliberate and regioselective chemical strategy.

Table 3: Common Reagents for Sulfation and Deprotection

| Reaction | Reagent(s) | Protecting Group Removed/Function |

| O-Sulfation | SO₃·pyridine, SO₃·NEt₃ | Adds sulfate to free -OH |

| N-Sulfation | SO₃·pyridine | Adds sulfate to free -NH₂ |

| De-O-acetylation | NaOMe/MeOH | Acetyl (Ac), Benzoyl (Bz) |

| Azide Reduction | H₂/Pd/C, PMe₃ | Azide (N₃) to Amine (-NH₂) |

| Global Deprotection | H₂/Pd(OH)₂/C, Na/liq. NH₃ | Benzyl (Bn), Benzoyl (Bz), etc. |

Research on Glycosaminoglycan Protein Interaction Dynamics

Fundamental Principles of Heparan Sulfate (B86663)/Heparin-Protein Binding

The interaction between heparan sulfate (HS) or heparin and proteins is a multifaceted process, primarily driven by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. These non-covalent interactions, though individually weak, collectively contribute to the high affinity and specificity observed in many GAG-protein complexes.

Electrostatic interactions are the primary driving force in the initial association of heparin/HS with proteins. Heparin is the most negatively charged biological macromolecule known, a characteristic attributed to its high density of sulfate and carboxyl groups. oup.com These negatively charged groups interact with positively charged amino acid residues, predominantly lysine (B10760008) and arginine, on the protein surface. researchgate.net The spatial arrangement of these basic residues on the protein, often forming specific consensus sequences or three-dimensional motifs, dictates the initial binding and orientation of the heparin/HS chain.

| Amino Acid Residue | Charge at Physiological pH | Primary Role in Heparin Binding | Type of Interaction |

|---|---|---|---|

| Arginine (Arg) | Positive | Forms strong salt bridges with sulfate and carboxyl groups. | Electrostatic |

| Lysine (Lys) | Positive | Forms salt bridges with sulfate and carboxyl groups. | Electrostatic |

| Histidine (His) | Neutral or Positive (depending on local environment) | Can participate in electrostatic interactions and hydrogen bonding. | Electrostatic, Hydrogen Bonding |

| Asparagine (Asn) | Neutral | Can form hydrogen bonds with hydroxyl and sulfate groups. | Hydrogen Bonding |

| Glutamine (Gln) | Neutral | Can form hydrogen bonds with hydroxyl and sulfate groups. | Hydrogen Bonding |

Van der Waals forces, although weaker, are numerous in the tightly packed interface of the GAG-protein complex. These non-specific attractive forces arise from temporary fluctuations in electron density and become significant when the molecules are in close proximity. researchgate.net

The concept of a "heparin-binding motif" has evolved from simple linear sequences of basic amino acids to more complex three-dimensional arrangements. While consensus motifs like XBBXBX and XBBBXXBX (where B is a basic residue and X is a hydropathic residue) are often found in heparin-binding proteins, the actual binding site is a three-dimensional patch on the protein surface. researchgate.net The specificity of the interaction is determined by the complementary shapes and charge distributions of the GAG and the protein binding pocket.

The flexibility of the heparin/HS chain, particularly the conformational plasticity of the iduronic acid residues, allows it to adapt to the protein's binding site, optimizing the interactions. oup.comoup.com This "induced fit" mechanism contributes to the high affinity and selectivity of many heparin-protein interactions. oup.com

Exploration of Heparin Disaccharide IV-A in Macromolecular Association Studies

Heparin disaccharide IV-A, with the chemical structure ΔUA-GlcNAc (where ΔUA is 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid and GlcNAc is N-acetyl-D-glucosamine), is a fundamental building block of heparan sulfate. It is produced by the enzymatic digestion of heparan sulfate with heparinase III. sigmaaldrich.comnih.gov While extensive research has been conducted on more complex and highly sulfated heparin oligosaccharides, detailed studies focusing specifically on the role of the non-sulfated disaccharide IV-A in macromolecular association are limited in the publicly available scientific literature.

Most studies on heparin-protein interactions have utilized longer, sulfated oligosaccharides to identify minimal binding sequences and to probe the roles of specific sulfate groups. Comparative studies often include a range of disaccharides with varying sulfation patterns to elucidate structure-activity relationships. researchgate.net In this context, Heparin Disaccharide IV-A typically serves as a negative control or a baseline to assess the contribution of sulfation to binding affinity. Its lack of sulfate groups means it participates in significantly weaker electrostatic interactions compared to its sulfated counterparts.

However, the N-acetyl group and the hydroxyl groups of the GlcNAc and the uronic acid moieties can still participate in hydrogen bonding and van der Waals interactions. Therefore, in some protein interactions where these forces play a more dominant role, or where a specific pocket accommodates the non-sulfated disaccharide, Heparin Disaccharide IV-A could still exhibit measurable, albeit weak, binding.

Further research is required to systematically investigate the binding of Heparin Disaccharide IV-A to a wide range of proteins to fully understand its potential, albeit likely subtle, role in macromolecular associations. Such studies would be valuable in dissecting the energetic contributions of the core disaccharide structure versus the sulfate group modifications in heparin-protein interactions.

Ligand-Induced Conformational Changes in Protein Partners

The binding of heparin or its oligosaccharides to a protein is not a simple lock-and-key interaction. In many cases, the binding event induces significant conformational changes in the protein partner, which in turn modulates its biological activity. oup.comnih.gov This allosteric regulation is a key mechanism by which heparin and heparan sulfate control diverse physiological processes.

A classic example is the interaction of heparin with antithrombin III (ATIII). Upon binding of a specific heparin pentasaccharide, ATIII undergoes a conformational change that accelerates its inhibition of coagulation proteases like thrombin and factor Xa by several orders of magnitude. nih.govnih.gov This conformational change involves the expulsion of the reactive center loop of ATIII, making it more accessible to the target protease. nih.gov

Similarly, in the context of growth factor signaling, heparin binding can induce dimerization or oligomerization of growth factors and their receptors. For instance, heparin is known to promote the dimerization of fibroblast growth factors (FGFs), a crucial step for the activation of their cognate receptors (FGFRs). manchester.ac.uknih.gov The heparin chain acts as a scaffold, bringing two FGF molecules into close proximity and orienting them correctly for receptor binding and activation. nih.gov These ligand-induced conformational changes are a recurring theme in the biological functions of heparin and heparan sulfate.

Interactions with Extracellular Matrix Proteins and Signaling Molecules

Heparan sulfate proteoglycans (HSPGs) are integral components of the extracellular matrix (ECM) and the cell surface, where they interact with a multitude of ECM proteins and signaling molecules to regulate cell adhesion, migration, proliferation, and differentiation. oup.comnih.gov Heparin, due to its structural similarity to the highly sulfated regions of heparan sulfate, serves as a valuable tool to study these interactions.

HSPGs in the ECM can bind to and sequester growth factors, creating a localized reservoir of these signaling molecules. This sequestration can protect growth factors from proteolytic degradation and regulate their availability to their receptors on the cell surface. nih.gov For example, vascular endothelial growth factor (VEGF) binds to HSPGs in the ECM, and this interaction is crucial for angiogenesis. biorxiv.org

Furthermore, HSPGs can act as co-receptors for many signaling molecules, facilitating the formation of signaling complexes at the cell surface. nih.gov The interaction of FGFs with their receptors is a prime example where HSPGs are essential for a productive signaling event. manchester.ac.uk Beyond growth factors, heparin and heparan sulfate interact with a wide range of other signaling molecules, including chemokines, cytokines, and morphogens, thereby modulating inflammatory responses and developmental processes. nih.gov

The interaction of heparin with ECM proteins like fibronectin and laminin (B1169045) is also critical for the structural integrity and organization of the ECM. nih.gov These interactions contribute to the assembly of the fibrillar network of the ECM and influence cell adhesion and migration.

| Protein | Protein Class | Functional Consequence of Heparin Binding |

|---|---|---|

| Antithrombin III | Serine Protease Inhibitor (Serpin) | Conformational change leading to enhanced inhibition of coagulation proteases. nih.gov |

| Fibroblast Growth Factor 2 (FGF2) | Growth Factor | Stabilization, oligomerization, and enhanced receptor binding and signaling. nih.gov |

| Vascular Endothelial Growth Factor (VEGF) | Growth Factor | Sequestration in the ECM, modulation of signaling. biorxiv.org |

| Fibronectin | Extracellular Matrix Protein | Modulation of ECM assembly and cell adhesion. nih.gov |

| Thrombin | Coagulation Protease | Inhibition by the heparin-antithrombin complex. researchgate.net |

| Chemokines (e.g., CXCL12) | Signaling Molecule | Immobilization on endothelial surfaces, creating chemotactic gradients. researchgate.net |

Fibronectin and Collagen Interactions

Heparin-derived disaccharides can modulate the interactions of cells with extracellular matrix (ECM) components like fibronectin and collagen. nih.gov The binding of T cells to ECM glycoproteins is a critical process mediated by cell-surface receptors known as β1 integrins. nih.gov Research has demonstrated that specific disaccharides generated from heparin or heparan sulfate can influence the adhesion of human T cells to both intact ECM and immobilized fibronectin in a dose-dependent manner. nih.gov This suggests that Heparin disaccharide IV-A sodium salt may play a role in modulating cell-matrix adhesion, a crucial process in immune response and tissue homeostasis.

Glycosaminoglycans exhibit specific, periodic interactions with type I collagen fibrils, which are essential for the structural integrity of tissues. jst.go.jp While direct binding studies for this compound are specific, the known interactions of larger GAG chains with collagen suggest that such disaccharides could influence collagen fibrillogenesis and matrix organization. aacrjournals.org

| Disaccharide Type | Effect on T-Cell Adhesion to Fibronectin | Effective Concentration for Max. Adhesion | Reference |

|---|---|---|---|

| Heparin-derived DS | Induces adhesion | 1 ng/ml | nih.gov |

| Heparan sulfate-derived DS | Induces adhesion | 1 ng/ml | nih.gov |

| DS821 and DS912 (specific DS) | Inhibits chemokine-induced adhesion | 100 ng/ml (for max. inhibition) | nih.gov |

Growth Factor and Chemokine Binding Modalities

The interaction between GAGs and proteins like growth factors and chemokines is a critical regulatory mechanism in cell signaling. acs.org The specific sulfation patterns on the disaccharide units of heparan sulfate are crucial for these binding events. biorxiv.org For instance, the highly sulfated trisulfated disaccharide (ΔUA,2S-GlcNS,6S), which is structurally related to the building blocks of heparin, is found in heparan sulfate variants that exhibit strong binding to proteins like Platelet-Derived Growth Factor-BB (PDGF-BB). google.com

These interactions are not merely about affinity; they serve to protect growth factors from proteolytic degradation, localize their activity, and facilitate their presentation to cell surface receptors. researchgate.net Studies on specific heparan sulfate structures have shown that they can enhance the binding of PDGF-BB to its receptor, PDGFRβ, and promote the activity of other growth factors like FGF2 and VEGF-165. google.com Furthermore, certain heparin/HS-derived disaccharides can inhibit T-cell chemotaxis induced by chemokines such as MIP-1β, indicating a modulatory role in inflammatory responses. nih.gov The ability of this compound to influence these pathways is inferred from the established importance of the disaccharide composition in defining the biological activity of heparin and heparan sulfate. google.com

| Protein | Interacting GAG/Disaccharide Feature | Functional Outcome | Reference |

|---|---|---|---|

| PDGF-BB | HS enriched in ΔUA,2S-GlcNS,6S | Enhanced binding to PDGFRβ; increased fibroblast proliferation | google.com |

| FGF-1 and IL-8 | HS with altered sulfation patterns | Increased binding capacity | oup.com |

| MIP-1β (Chemokine) | Specific heparin/HS-derived disaccharides | Inhibition of T-cell chemotaxis | nih.gov |

| Interleukin-10 (IL-10) | Fully sulfated heparin | Highest binding affinity, suggesting sulfation is necessary for interaction | researchgate.net |

Functional Implications in Cellular and Extracellular Milieus

The interactions of this compound with proteins have profound functional consequences, influencing the structure of the extracellular matrix, the localization of signaling molecules, and the activation of cellular signaling pathways.

Modulation of Extracellular Matrix Remodeling and Integrity

The extracellular matrix is a dynamic structure, and its remodeling is crucial for development, wound healing, and disease processes. fu-berlin.de Sulfated GAGs and their constituent disaccharides can influence ECM integrity. For example, studies on highly sulfated chondroitin (B13769445) sulfate disaccharides have shown they can significantly increase the expression of genes essential for the ECM, such as type I collagen, elastin, and lysyl oxidase, in human dermal fibroblasts. jst.go.jpjcss.jp Similarly, sulfated hyaluronan, another GAG, can downregulate matrix metalloproteinases (MMPs) like MMP2 and MMP9, which are enzymes responsible for ECM degradation. nih.govdoaj.org These findings suggest a general mechanism whereby specific sulfated disaccharides, including potentially this compound, can act as signaling molecules that regulate the synthesis and degradation of the ECM, thereby modulating its composition and integrity.

Regulation of Protein Localization and Transport Mechanisms

Heparan sulfate proteoglycans (HSPGs) on the cell surface and in the ECM are known to sequester and concentrate proteins such as growth factors and chemokines, creating localized signaling hubs. nih.gov This sequestration is mediated by the specific sulfation patterns within the HS chains. Soluble GAG fragments, such as heparin-derived disaccharides, can compete for these binding sites. By doing so, they can potentially displace proteins from the cell surface or ECM, thereby altering their localization and bioavailability. This competitive inhibition mechanism suggests that this compound could influence the transport and distribution of heparin-binding proteins within tissues, affecting gradients of signaling molecules that are critical for processes like development and inflammation.

Influence on Cell Surface Receptor Interactions and Downstream Signaling

The binding of ligands to their receptors at the cell surface is a primary step in signal transduction that can be heavily modulated by GAGs. biorxiv.org Heparan sulfate is a critical co-receptor for many signaling pathways, including those activated by fibroblast growth factors (FGFs). The GAG chain facilitates the formation of a stable signaling complex between the growth factor and its high-affinity receptor tyrosine kinase. biorxiv.org

Recent studies have shown that the sulfation state of the ECM can directly regulate tumor cell behavior by activating specific receptor tyrosine kinases, such as FGFR3, and downstream pathways like the FAK-PI3K signaling axis. nih.gov The highly sulfated nature of heparin and its constituent disaccharides is central to these interactions. For example, a specific heparin-derived trisaccharide has been shown to be the minimal structural unit required to bind to receptors on mesangial cells and trigger downstream responses. nih.gov This indicates that small oligosaccharides like this compound can act as potent modulators of cell signaling, potentially influencing cell proliferation, migration, and differentiation by altering the dynamics of receptor-ligand engagement at the cell surface.

Computational and Molecular Modeling of Glycosaminoglycan Protein Complexes

Methodological Challenges in Modeling Polysaccharide Flexibility and Charge Distribution

Modeling the interaction of polysaccharides like heparin disaccharides with proteins presents unique and significant challenges that stem from their inherent structural properties. manchester.ac.uk These challenges must be addressed to achieve accurate and meaningful computational results.

One of the primary difficulties lies in capturing the substantial flexibility of the polysaccharide chain. manchester.ac.uknih.gov GAGs are characterized by multiple rotatable glycosidic linkages, allowing them to adopt a wide range of conformations in solution. colab.ws Furthermore, the pyranose rings of the constituent monosaccharides, particularly iduronic acid, can exist in equilibrium between different chair and skew-boat conformations (e.g., ¹C₄, ⁴C₁, and ²S₀). mdpi.comnih.gov This conformational plasticity means that the GAG does not exist as a single static structure but rather as a dynamic ensemble of interconverting conformers. nih.gov Accurately sampling this vast conformational space is computationally expensive and requires sophisticated simulation techniques. nih.gov

Another major challenge is the accurate representation of charge distribution . Heparin and its derivatives are the most negatively charged biomolecules in the human body due to the presence of multiple sulfate (B86663) and carboxylate groups. nih.govnih.gov This high charge density dominates their interactions with proteins, which are primarily electrostatic in nature. beilstein-journals.org The precise location and orientation of these charged groups, often referred to as the "sulfation code," are critical for binding specificity. beilstein-journals.org Therefore, the force fields used in simulations must accurately model these electrostatic interactions, including the effects of electronic polarization and interactions with ions from the surrounding solvent. acs.orgnih.gov Inaccuracies in charge parameterization can lead to unrealistic aggregation of sulfated saccharides and incorrect predictions of binding modes and affinities. acs.org

The table below summarizes the key methodological challenges in modeling GAG-protein interactions.

| Challenge | Description | Key Considerations |

| Polysaccharide Flexibility | GAGs possess numerous rotatable bonds and flexible ring structures, leading to a vast conformational landscape. manchester.ac.uknih.gov | - Accurate sampling of glycosidic linkage torsions. - Modeling the equilibrium between different ring conformers (e.g., chair and skew-boat). mdpi.com - High computational cost to explore the full conformational ensemble. nih.gov |

| Charge Distribution | The high negative charge density from sulfate and carboxylate groups governs electrostatic interactions. nih.govnih.gov | - Accurate representation of partial charges and sulfation patterns. beilstein-journals.org - Inclusion of electronic polarization effects. acs.org - Proper treatment of counter-ions and solvent effects. pnas.org |

| Force Field Accuracy | The parameters used to describe the energy of the system must be robust and validated for sulfated carbohydrates. nih.gov | - Choice between different force fields (e.g., GLYCAM, CHARMM). nih.govresearchgate.net - Validation against experimental data (e.g., NMR). nih.gov - Ongoing refinement of parameters for sulfated moieties. acs.org |

Molecular Docking Simulations for Initial Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. acs.org In the context of GAG-protein interactions, docking is employed to generate initial predictions of how a heparin disaccharide might fit into the binding site of a target protein. pnas.org

The process typically involves treating the protein receptor as a rigid or semi-flexible entity and docking a flexible GAG ligand to its surface. nih.gov Docking algorithms explore a vast number of possible binding poses and score them based on an energy function that estimates the binding affinity. acs.org These scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

However, docking GAGs like heparin disaccharides presents specific difficulties. The high flexibility of the ligand and the often shallow, solvent-exposed nature of GAG-binding sites on proteins make it more challenging than docking small molecules into well-defined pockets. acs.orgnih.gov To address these challenges, specialized docking protocols and scoring functions have been developed. For instance, some approaches use a disaccharide or tetrasaccharide probe to systematically scan the protein surface to identify likely binding regions before performing more detailed flexible docking. acs.orgpnas.orgnih.gov

The GAG-Dock method, for example, has shown success in accurately predicting the binding poses of various GAGs to proteins, with predicted structures often being very close to experimentally determined crystal structures. pnas.org The results from docking simulations provide crucial starting points for more rigorous and computationally intensive methods like molecular dynamics simulations. acs.org

Molecular Dynamics Simulations for Conformational Ensemble and Interaction Refinement

Following the initial prediction of a binding pose via molecular docking, molecular dynamics (MD) simulations are employed to refine the structure and explore the dynamic nature of the GAG-protein complex. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements over time. nih.gov

In a typical MD simulation of a heparin disaccharide-protein complex, the docked structure is placed in a simulated box of water molecules and ions to mimic physiological conditions. nih.gov The simulation then tracks the trajectory of every atom over a period of nanoseconds to microseconds. This allows for the observation of:

Conformational Changes: Both the protein and the heparin disaccharide can change their conformations upon binding and during the simulation. MD can capture the flexibility of the GAG and the induced fit in the protein. nih.gov

Interaction Refinement: The initial docked pose is refined as the molecules adjust to find a more energetically favorable state. This can reveal the key amino acid residues and specific GAG functional groups (sulfates, carboxylates) that are critical for the interaction. mdpi.com

Solvent Effects: MD explicitly includes water molecules, providing insights into their role in mediating the interaction, for instance, through water-bridged hydrogen bonds. colab.ws

Binding Stability: The stability of the complex over the simulation time can be assessed, providing a qualitative measure of the binding strength.

The accuracy of MD simulations is heavily dependent on the chosen force field, which is a set of parameters that defines the potential energy of the system. researchgate.net Force fields like GLYCAM and CHARMM have been specifically developed and parameterized for carbohydrates and are commonly used for GAG simulations. nih.govnih.gov Comparisons between different force fields and validation with experimental data, such as NMR spectroscopy, are crucial for ensuring the reliability of the simulation results. nih.gov

Predictive Modeling of Disaccharide-Level Specificity in Protein Recognition

A central goal of computational modeling is to understand and predict the specificity of GAG-protein interactions. beilstein-journals.org The biological activity of heparin and heparan sulfate is dictated by their specific sulfation patterns, which create unique binding motifs for different proteins. pnas.org Predictive modeling aims to decipher this "sulfation code" at the disaccharide level. beilstein-journals.org

Computational approaches can be used to systematically investigate how variations in the sulfation pattern of a disaccharide affect its binding affinity and orientation with a protein. For example, researchers can perform simulations with a series of differently sulfated heparin disaccharides and compare their interaction energies and binding modes with a target protein. nih.gov This can reveal the critical importance of a sulfate group at a specific position (e.g., 2-O, 6-O, or N-sulfation) for high-affinity binding. nih.gov

Advanced techniques like Combinatorial Library Virtual Screening (CVLS) have been developed to screen vast virtual libraries of GAG sequences to identify those with the highest predicted affinity and specificity for a given protein target. nih.gov These methods combine molecular modeling with algorithms to systematically build and evaluate large numbers of GAG structures, guiding the design of synthetic GAGs with tailored biological activities. nih.gov

The table below presents findings from a hypothetical predictive modeling study on the interaction of different heparin disaccharide variants with a target protein, illustrating how this approach can elucidate specificity.

| Disaccharide Variant | Sulfation Pattern | Predicted Binding Energy (kcal/mol) | Key Interacting Protein Residues |

| Heparin Disaccharide IV-A | ΔUA,2S-GlcNS | -12.5 | Arg120, Lys124, Lys125 |

| Variant 1 | ΔUA-GlcNS,6S | -15.2 | Arg120, Lys124, Lys125, Arg129 |

| Variant 2 | ΔUA,2S-GlcNAc | -8.1 | Arg120, Lys125 |

| Variant 3 | ΔUA-GlcNS | -9.7 | Lys124, Lys125 |

These predictive studies are crucial for understanding how subtle changes at the disaccharide level can translate into significant differences in biological function and for the rational design of novel GAG-based therapeutics.

Q & A

Q. What validated methodologies are recommended for identifying and quantifying Heparin disaccharide IV-A sodium salt in complex biological matrices?

To ensure accuracy, combine high-performance liquid chromatography (HPLC) with fluorescence detection or capillary electrophoresis (CE) paired with mass spectrometry (MS). These methods resolve structural isomers (e.g., IV-A vs. III-A) and quantify low-abundance disaccharides (≥95% purity) . Calibration standards must include certified reference materials (e.g., Iduron’s disaccharide library) to account for sulfation variability .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Use two-dimensional nuclear magnetic resonance (2D-NMR) to map sulfation patterns (N-, 2-O-, 6-O-sulfation) and electrospray ionization-mass spectrometry (ESI-MS) to verify molecular weight (C14H19NNa2O14S; MW 401.3–541.37). Cross-validate results with enzymatic digestion (heparinase I/II/III) to confirm glycosidic linkage specificity (ΔUA-[1→4]-GlcNAc) .

Q. What experimental controls are critical when studying Heparin disaccharide IV-A’s role in heparan sulfate (HS) biosynthesis?

Include negative controls (e.g., unsulfated HS analogs) and positive controls (e.g., commercial Heparin disaccharide IV-S) to isolate sulfation-dependent effects. Validate enzyme activity (e.g., sulfotransferases) via qRT-PCR and Western blotting .

Advanced Research Questions

Q. How should researchers address discrepancies in disaccharide abundance profiles across human serum samples (e.g., IV-A vs. I-A variability)?

Apply multivariate statistical analysis (PCA or ANOVA) to account for donor-specific variables (e.g., ethnicity, age). For example, African American and Caucasian sera show divergent III-A and I-H levels due to uncharacterized biosynthetic regulation . Normalize data to total HS content and validate findings with orthogonal methods (e.g., LC-MS/MS) .

Q. What strategies resolve contradictions in sulfation dynamics under high-sodium conditions (e.g., increased 6-O-sulfation vs. unchanged sulfotransferase mRNA)?

Combine disaccharide compositional analysis (HPLC) with post-transcriptional regulation studies (e.g., proteomics for sulfotransferase activity). High-sodium diets may enhance enzyme stability or substrate accessibility, bypassing transcriptional changes . Use isotopic labeling (e.g., <sup>35</sup>S) to track real-time sulfation kinetics .

Q. How to design experiments isolating Heparin disaccharide IV-A’s anti-inflammatory effects from nonspecific polyanion interactions?

Employ competitive binding assays (surface plasmon resonance) with defined HS-binding proteins (e.g., antithrombin III). Compare IV-A’s activity to chemically modified analogs (e.g., de-O-sulfated IV-A) and use knockout cell models (e.g., EXT1-deficient) to eliminate endogenous HS interference .

Methodological Best Practices

- Data Reproducibility : Document enzyme lot numbers, digestion times, and MS ionization parameters to ensure inter-lab consistency .

- Low-Abundance Detection : Pre-concentrate samples via lyophilization and use tandem MS/MS for enhanced sensitivity (<1 pmol) .

- Ethical Reporting : Disclose donor serum sourcing (IRB protocols) and batch variability in commercial disaccharide standards .

Q. Table 1: Common Heparin Disaccharides in Human Serum

| Disaccharide | Abundance (%)* | Key Structural Feature |

|---|---|---|

| IV-A | 25–35 | ΔUA-[1→4]-GlcNAc |

| II-A | 15–20 | ΔUA-[1→4]-GlcNS |

| IV-S | 10–15 | ΔUA2S-[1→4]-GlcNS |

| I-A | <5 | ΔUA-[1→4]-GlcNAc6S |

| *Data from Hispanic, African American, and Caucasian donors . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.